molecular formula C13H24O3Si B13008138 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13008138
M. Wt: 256.41 g/mol
InChI Key: FFNHMYWKBFDEJK-UHFFFAOYSA-N
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Description

3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane derivative featuring a carboxylic acid group at position 1 and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 3. The bicyclo[1.1.1]pentane scaffold is a rigid, non-planar structure that serves as a bioisostere for aromatic rings or linear alkynes in medicinal chemistry, offering enhanced metabolic stability and reduced conformational flexibility. The TBS group, a bulky silicon-based protecting group, is introduced to shield reactive hydroxyl intermediates during synthetic processes, enabling selective functionalization in multi-step reactions .

Properties

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H24O3Si/c1-11(2,3)17(4,5)16-9-12-6-13(7-12,8-12)10(14)15/h6-9H2,1-5H3,(H,14,15)

InChI Key

FFNHMYWKBFDEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CC(C1)(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.

    Introduction of the carboxylic acid group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a carboxylic acid group, typically through a carboxylation reaction.

    Attachment of the tert-butyldimethylsilyl (TBDMS) group: The final step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl group, which is achieved through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS group is removed.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidation can yield ketones or carboxylic acids.

    Reduction: Reduction can produce alcohols or aldehydes.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is C₁₃H₂₄O₃Si, with a molecular weight of 256.41 g/mol. The compound features a bicyclic structure that contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Drug Development

One of the primary applications of this compound is in the field of drug development. Its structural characteristics make it a suitable candidate for the synthesis of novel pharmaceuticals. The presence of the tert-butyldimethylsilyl group enhances the compound's lipophilicity, which can improve the bioavailability of drug candidates derived from it.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of bicyclic carboxylic acids exhibit anti-inflammatory properties. A study focusing on similar compounds demonstrated their efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting that this compound could serve as a scaffold for developing anti-inflammatory drugs .

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing advanced materials. Its ability to form stable bonds with other monomers allows for the creation of polymers with tailored properties for specific applications.

Case Study: Synthesis of Functional Polymers

In a recent study, researchers synthesized functionalized polymers using various bicyclic carboxylic acids as precursors. The resulting materials exhibited enhanced thermal stability and mechanical properties, indicating that compounds like this compound can significantly contribute to the development of high-performance materials .

Synthetic Intermediates

The compound serves as an important synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including esterification and acylation reactions.

Case Study: Synthesis of Natural Products

A notable application involves using this compound in the synthesis of natural products with medicinal properties. Researchers have reported successful strategies employing bicyclic carboxylic acids to construct complex natural products that exhibit biological activity .

Mechanism of Action

The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug discovery, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane derivatives arises from modifications at position 3. Below is a comparative analysis of key analogs:

Physicochemical and Functional Properties

  • Lipophilicity :

    • The TBS-protected derivative exhibits higher lipophilicity (logP ~3.5, estimated) compared to polar analogs like 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (logP ~0.5) due to the hydrophobic TBS group. The trifluoromethyl analog (logP ~2.1) also shows enhanced lipophilicity, critical for membrane permeability in drug design .
    • Methoxycarbonyl (CO2Me) and ester derivatives balance solubility and reactivity, enabling hydrolysis to dicarboxylic acids under basic conditions .
  • Stability and Reactivity :

    • TBS protection confers stability under acidic and oxidative conditions but is cleaved by fluoride ions (e.g., TBAF). In contrast, Boc groups are acid-labile, allowing orthogonal deprotection strategies .
    • Trifluoromethyl and difluoromethyl groups improve metabolic stability by resisting enzymatic degradation, making them valuable in pharmacokinetic optimization .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (mg/mL) logP (Predicted)
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid ~300 N/A Low (DCM/Hexane) ~3.5
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 192.1 105–107 0.5 (H2O) 2.1
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 170.16 80–82 10 (THF) 1.2

Biological Activity

The compound 3-(((tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2095495-84-2) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. Bicyclo[1.1.1]pentanes are known for their unique structural properties, which allow them to serve as bioisosteres of phenyl rings, potentially influencing their pharmacological profiles.

The molecular formula of the compound is C13H24O3SiC_{13}H_{24}O_3Si with a molecular weight of approximately 256.41 g/mol. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which is critical for biological applications.

Biological Activity Overview

Research indicates that bicyclo[1.1.1]pentane derivatives can exhibit various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The specific biological activity of This compound has not been extensively documented; however, related compounds have shown promising results in several studies.

Table 1: Summary of Biological Activities of Related Bicyclo[1.1.1]pentane Compounds

Compound NameBiological ActivityReference
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acidAntinociceptive
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidAnalgesic
Benzocaine analog with bicyclo[1.1.1]pentaneAnalgesic activity measured

Synthesis and Evaluation

A recent study highlighted the synthesis of various bicyclo[1.1.1]pentane derivatives, emphasizing their potential as building blocks in drug discovery due to their favorable pharmacokinetic properties and ability to modulate biological targets effectively .

In particular, a compound analogous to This compound was evaluated for its analgesic properties using the tail flick test in mice, demonstrating significant antinociceptive effects compared to control groups . This suggests that derivatives of bicyclo[1.1.1]pentanes may possess therapeutic potential in pain management.

Mechanistic Insights

The mechanism by which bicyclo[1.1.1]pentanes exert their biological effects is thought to involve interaction with specific receptors or enzymes in the body, similar to how traditional analgesics operate . For instance, the modulation of pain pathways via inhibition of certain enzymes or receptors can lead to significant analgesic effects.

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